(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinyl-furan moiety, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common route starts with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the chlorophenyl group and the pyrrolidinyl-furan moiety. Key steps include:
Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of thiourea with an appropriate diketone under acidic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.
Attachment of the pyrrolidinyl-furan moiety: This can be accomplished through a condensation reaction between a furan derivative and a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Application in the development of novel materials with unique electronic or optical properties.
Biological Research: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- **(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-oxodihydropyrimidine-4,6(1H,5H)-dione
- **(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-trione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-12-4-3-5-13(10-12)23-18(25)15(17(24)21-19(23)27)11-14-6-7-16(26-14)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,21,24,27)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPNZMEHKIUEL-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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